



potential off-target effects of the SV2A modulator SDI-118

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Compound of Interest		
Compound Name:	SDI-118	
Cat. No.:	B12373101	Get Quote

Technical Support Center: SDI-118

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the SV2A modulator, **SDI-118**. The following resources include troubleshooting guides and frequently asked questions to facilitate the smooth execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of SDI-118?

A1: **SDI-118** is a high-affinity SV2A modulator with an IC50 of 13 nM for human recombinant SV2A. It demonstrates significant selectivity over other SV2 isoforms, with over 1000-fold selectivity for SV2A over SV2B and over 100-fold selectivity for SV2A over SV2C.[1][2]

Q2: Has **SDI-118** been screened for off-target activity?

A2: Yes, **SDI-118** has undergone preclinical safety pharmacology studies.[1][2] An in vitro screening panel of various receptors and enzymes showed no significant activity up to a concentration of 10 µM.[1]

Q3: What were the observed effects of **SDI-118** in preclinical and clinical safety studies?

A3: Preclinical regulatory toxicology and safety pharmacology studies were conducted in rats and dogs.[1][2] In a first-in-human, single ascending dose study, SDI-118 was well-tolerated in







healthy male subjects at oral doses up to 80 mg.[1][3][4] The most frequently reported adverse events were mild and self-limiting, including dizziness, hypersomnia, and somnolence, which occurred at higher doses.[1][3] No dose-limiting adverse reactions were observed.[1][3]

Q4: Are there any known cardiovascular off-target effects of SDI-118?

A4: Preclinical in vitro studies indicated a low potential for hERG inhibition. Consistent with these findings, a cardiovascular safety pharmacology study in dogs showed no adverse effects, and no QT-interval prolongations were observed in clinical trials.[1]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Unexpected agonist/antagonist activity in a non-SV2A expressing system.	Potential for a previously uncharacterized off-target interaction.	1. Confirm the absence of SV2A expression in your cell line via Western blot or qPCR. 2. Review the representative off-target screening panel (Table 1) to see if your observed phenotype could be related to any of the listed targets. 3. Perform a broader secondary pharmacology screening (e.g., a comprehensive CEREP panel) to identify the potential off-target protein.
Variability in cognitive enhancement readouts in animal models.	Differences in experimental conditions or animal physiology.	 Ensure consistent dosing, timing of behavioral testing, and environmental conditions. Monitor plasma and brain concentrations of SDI-118 to confirm adequate exposure. Consider potential age- or strain-dependent differences in response.
Discrepancies between in vitro binding affinity and cellular functional assays.	Complex cellular environment affecting compound activity.	1. Verify the expression and functionality of SV2A in your cellular model. 2. Assess cell permeability of SDI-118 in your specific cell type. 3. Consider the presence of endogenous ligands or allosteric modulators that could influence SDI-118 binding or function.



Quantitative Data Summary

While the specific off-target screening panel for **SDI-118** is not publicly disclosed, Table 1 provides a representative list of common off-target liabilities for CNS-active compounds, against which **SDI-118** was reported to be inactive up to 10 μ M.

Table 1: Representative Off-Target Screening Panel for SDI-118



Target Class	Specific Target	Assay Type	SDI-118 Activity (at 10 μM)
GPCRs	5-HT Receptors (multiple subtypes)	Radioligand Binding	No significant inhibition
Dopamine Receptors (D1, D2)	Radioligand Binding	No significant inhibition	
Adrenergic Receptors $(\alpha 1, \alpha 2, \beta 1)$	Radioligand Binding	No significant inhibition	_
Muscarinic Receptors (M1, M2)	Radioligand Binding	No significant inhibition	_
Opioid Receptors (μ , δ , κ)	Radioligand Binding	No significant inhibition	_
Ion Channels	hERG (KCNH2)	Electrophysiology	No significant inhibition
Sodium Channels (Nav1.5)	Electrophysiology	No significant inhibition	
Calcium Channels (Cav1.2)	Radioligand Binding	No significant inhibition	
Enzymes	Monoamine Oxidase (MAO-A, MAO-B)	Enzyme Inhibition	No significant inhibition
Cyclooxygenase (COX-1, COX-2)	Enzyme Inhibition	No significant inhibition	
Phosphodiesterases (various)	Enzyme Inhibition	No significant inhibition	_
Transporters	Serotonin Transporter (SERT)	Radioligand Binding	No significant inhibition
Dopamine Transporter (DAT)	Radioligand Binding	No significant inhibition	_



Norepinephrine Transporter (NET)

Radioligand Binding

No significant inhibition

Experimental Protocols Radioligand Binding Assay for Off-Target Screening

This protocol outlines a general method for assessing the binding of **SDI-118** to a panel of off-target receptors and transporters.

- Membrane Preparation:
 - Homogenize cells or tissues expressing the target of interest in a suitable buffer.
 - Centrifuge the homogenate to pellet the membranes.
 - Wash the membrane pellet and resuspend in an appropriate assay buffer.
 - Determine the protein concentration of the membrane preparation.
- Binding Assay:
 - In a 96-well plate, combine the membrane preparation, a specific radioligand for the target, and varying concentrations of SDI-118 (or a reference compound).
 - Incubate the plate to allow binding to reach equilibrium.
 - Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.
 - Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Data Analysis:
 - Quantify the radioactivity on the filters using a scintillation counter.
 - Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from total binding.



 Plot the percentage of specific binding against the concentration of SDI-118 to determine the IC50 value.

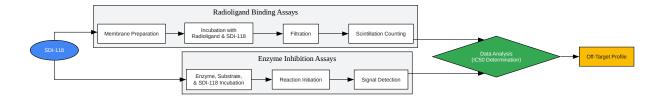
Enzyme Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory effect of **SDI-118** on a panel of enzymes.

- Enzyme Reaction Setup:
 - In a suitable microplate, add the enzyme of interest and a specific substrate in an appropriate buffer.
 - Add varying concentrations of SDI-118 (or a known inhibitor as a positive control).
 - Include a control without any inhibitor to measure maximal enzyme activity.
- · Reaction and Detection:
 - Initiate the enzymatic reaction (e.g., by adding the substrate or a cofactor).
 - Incubate at the optimal temperature for the enzyme.
 - Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
- Data Analysis:
 - Calculate the rate of the enzymatic reaction for each concentration of SDI-118.
 - Normalize the reaction rates to the control (100% activity).
 - Plot the percentage of enzyme activity against the concentration of SDI-118 to determine the IC50 value.

Visualizations

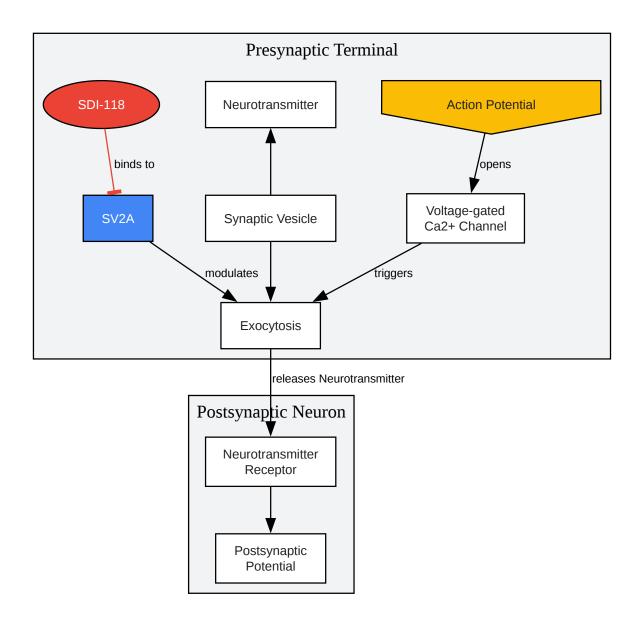




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Caption: Workflow for Off-Target Screening of SDI-118.





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Caption: Simplified SV2A Signaling Pathway and SDI-118 Interaction.

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References



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